7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine
Description
Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold in Chemical Research
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of a wide array of biologically active molecules. nih.gov Its structural resemblance to endogenous purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) active agents. tandfonline.comnih.gov The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core provides a well-defined platform for the spatial orientation of various substituents, which can be tailored to achieve specific biological effects. nih.gov
Historical Context of Pyrazolo[1,5-a]pyrimidine Development
The exploration of pyrazolo[1,5-a]pyrimidines dates back several decades, with initial studies focusing on their fundamental synthesis and chemical properties. Early synthetic routes often involved the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov Over the years, advancements in synthetic methodologies, including the use of microwave-assisted synthesis and multi-component reactions, have significantly expanded the accessible chemical space of pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov This has enabled the creation of large libraries of these compounds for high-throughput screening and drug discovery programs.
Overview of Structural Diversity within Pyrazolo[1,5-a]pyrimidine Derivatives, focusing on the 7-Position Substitution
The structural diversity of pyrazolo[1,5-a]pyrimidines is a key attribute that contributes to their broad range of applications. The scaffold offers multiple positions (C2, C3, C5, C6, and C7) for substitution, allowing for fine-tuning of the molecule's physicochemical properties. rsc.org The 7-position, in particular, has been a focal point for derivatization. The introduction of various aryl groups at this position has been shown to significantly influence the biological activity of the resulting compounds. spectrabase.comnih.gov The nature of the substituent on the 7-aryl ring can modulate factors such as solubility, lipophilicity, and electronic properties, which in turn affect how the molecule interacts with its biological target.
The synthesis of 7-arylpyrazolo[1,5-a]pyrimidines can be achieved through several synthetic strategies. One common approach involves the reaction of 5-aminopyrazoles with β-enaminones. spectrabase.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed to introduce aryl groups at the 7-position, often starting from a 7-halo-pyrazolo[1,5-a]pyrimidine precursor. nih.gov The regioselectivity of these reactions, particularly the preferential substitution at the 7-position over the 5-position, can often be controlled by the reaction conditions. nih.gov
For the specific compound of interest, 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine , the bromine atom on the phenyl ring offers a valuable handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of an even wider array of derivatives.
While a specific synthesis for the parent this compound is not readily found in the searched literature, the synthesis of closely related derivatives provides a strong indication of viable synthetic routes. For instance, the synthesis of 7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has been reported. rsc.org
Table 1: Spectroscopic Data for 7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine rsc.org
| Data Type | Values |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.84 (d, J = 8.8 Hz, 2H), 7.57 (d, J = 8.4 Hz, 2H), 6.56 (s, 1H), 6.35 (s, 1H), 2.52 (s, 3H), 2.42 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ | 158.2, 154.9, 150.2, 144.2, 131.8, 130.8, 130.1, 125.3, 107.2, 95.4, 24.7, 14.8 |
Another related compound, 7-(4-bromophenyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine , has also been characterized. rsc.org
Table 2: Spectroscopic Data for 7-(4-bromophenyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine rsc.org
| Data Type | Values |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.01-8.03 (m, 2H), 7.96-7.98 (m, 2H), 7.68-7.70 (m, 2H), 7.44 (t, J = 8.0 Hz, 2H), 7.37 (t, J = 7.6 Hz, 1H), 6.92 (s, 1H), 6.71 (s, 1H), 2.62 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ | 158.6, 155.7, 150.7, 144.5, 132.9, 131.8, 131.0, 129.9, 128.9, 128.7, 126.5, 125.4, 107.9, 92.7, 24.8 |
| HRMS (M+H) | Calculated: 364.0449, Found: 364.0455 |
The presence of a nitrile group at the 3-position is also documented in the derivative This compound-3-carbonitrile . chemicalbook.com
Table 3: Properties of this compound-3-carbonitrile chemicalbook.com
| Property | Value |
| CAS Number | 320417-25-2 |
| Molecular Formula | C₁₃H₇BrN₄ |
| Formula Weight | 299.13 |
Research Gaps and Future Directions in Pyrazolo[1,5-a]pyrimidine Research
Despite the extensive research into pyrazolo[1,5-a]pyrimidines, several research gaps and opportunities for future exploration remain. A significant gap is the lack of detailed studies on the specific reactivity of derivatives like this compound. While the bromine atom is a known handle for cross-coupling reactions, a systematic investigation of its reactivity in this specific scaffold is needed.
Future research should focus on:
Development of Novel Synthetic Methodologies: Exploring new, more efficient, and environmentally friendly methods for the synthesis of asymmetrically substituted pyrazolo[1,5-a]pyrimidines. bme.hu
Exploration of Chemical Space: Systematically exploring the full potential of the 7-(4-bromophenyl) moiety by using it as a platform for generating diverse libraries of compounds through various cross-coupling reactions.
Detailed Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to understand how different substituents on the pyrazolo[1,5-a]pyrimidine core and the 7-aryl ring influence biological activity. nih.gov
Investigation of Photophysical Properties: Given that some pyrazolo[1,5-a]pyrimidine derivatives exhibit interesting fluorescence properties, a detailed investigation into the photophysical characteristics of this compound and its derivatives could open up new applications in materials science and as biological probes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-3-1-9(2-4-10)11-5-7-14-12-6-8-15-16(11)12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTJLSWXAURIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=CC=NN23)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Derivatives
Classical Cyclization and Condensation Reactions for the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The foundational and most frequently employed strategy for constructing the pyrazolo[1,5-a]pyrimidine system is through the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-biselectrophilic partner. nih.govmdpi.com This approach is noted for its efficiency in building the fused bicyclic system. nih.govrsc.org
Reactions Involving 5-Aminopyrazoles with 1,3-Biselectrophilic Compounds
The synthesis of the pyrazolo[1,5-a]pyrimidine core predominantly involves the reaction of 3- or 5-aminopyrazoles with various 1,3-biselectrophilic compounds. nih.govmdpi.com In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the electrophilic centers of the partner molecule to form the pyrimidine (B1678525) ring. nih.gov The regioselectivity of this condensation, which determines whether the 5-amino or 7-amino isomer is formed, can be influenced by reaction conditions and the nature of the substituents. nih.govresearchgate.net For instance, the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with various biselectrophiles has been shown to yield 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives under mild conditions and with high yields. nih.gov The reaction typically proceeds under either acidic or basic conditions, which can be further promoted by catalysts to facilitate the ring formation. nih.govnih.gov
A proposed mechanism for the reaction between a 5-aminopyrazole and a 1,3-diketone involves an initial base-catalyzed reaction of the diketone with an acetal (B89532) like dimethylformamide dimethylacetal (DMFDMA) to form an enaminone intermediate. beilstein-journals.org This intermediate then reacts with the exocyclic amino group of the 5-aminopyrazole, followed by cyclization and loss of water to yield the final pyrazolo[1,5-a]pyrimidine product. beilstein-journals.org Steric factors can play a crucial role in directing the reaction to occur exclusively at the exocyclic amino group rather than a ring nitrogen. beilstein-journals.org
Strategic Importance of Beta-Dicarbonyls, Enaminones, and Beta-Ketonitriles
The choice of the 1,3-biselectrophilic compound is crucial as it dictates the substitution pattern on the newly formed pyrimidine ring. Among the most strategically important are β-dicarbonyl compounds, β-enaminones, and β-ketonitriles. nih.govmdpi.com
Beta-Dicarbonyls: These are classic and widely used partners for 5-aminopyrazoles. nih.govnih.gov The reaction of 5-aminopyrazoles with β-diketones, such as acetylacetone, or β-ketoesters in a refluxing acidic medium like acetic acid, is a standard method for producing pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net While asymmetric β-dicarbonyls could potentially yield isomeric products, the reactions are often regioselective. researchgate.net For example, reacting 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyls leads to the formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov
Enaminones: β-Enaminones are highly versatile intermediates for synthesizing pyrazolo[1,5-a]pyrimidines, allowing for the introduction of various substituents. nih.govresearchgate.net The reaction typically involves the cyclocondensation of a 5-aminopyrazole with a β-enaminone. researchgate.net The process can be regioselective, with the reaction's outcome influenced by the nucleophilicity of the aminopyrazole's exocyclic amino group versus the endocyclic amino group. researchgate.netnih.gov Acidic conditions can activate the endocyclic imino group of the pyrazole (B372694), promoting a nucleophilic attack on the enaminone. nih.gov This strategy has been used to synthesize a variety of derivatives, including ethyl 7-aryl-2-benzylthiopyrazolo[1,5-a]pyrimidine-3-carboxylates. jlu.edu.cn
Beta-Ketonitriles: These compounds are valuable for introducing cyano and amino functionalities into the pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov For instance, the reaction of 5-aminopyrazole derivatives with benzylidene malononitrile (B47326) derivatives can selectively yield 7-aminopyrazolo[1,5-a]pyrimidine products. nih.gov Similarly, arylidenemalononitriles have been employed to synthesize highly functionalized derivatives bearing both amine and nitrile groups, which are useful for further chemical transformations. nih.gov
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for preparing pyrazolo[1,5-a]pyrimidines. These modern approaches aim to reduce reaction times, improve yields, and minimize waste. mdpi.comrsc.org
Microwave-Assisted Synthesis
Microwave (MW) irradiation has emerged as a powerful tool in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org This technique significantly accelerates reaction rates, often reducing completion times from hours to minutes, while also improving product yields and purity. nih.govresearchgate.net Microwave-assisted synthesis is particularly effective for cyclization and multicomponent reactions. nih.govresearchgate.net
Several protocols utilize microwave heating for the cyclocondensation of 5-aminopyrazoles with various electrophilic partners under solvent-free conditions. nih.govresearchgate.net For example, the synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines was achieved in high yields (88-97%) by reacting β-enaminones with NH-5-aminopyrazoles under microwave irradiation at 180°C for just two minutes. researchgate.net Similarly, functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines have been regioselectively synthesized via a microwave-assisted, solvent-free cyclization. nih.gov The synthesis of a library of 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines was accomplished in a three-step process using a microwave reactor with a total reaction time of one hour. byu.edu
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of pyrazolo[3,4-b]pyridines | Heating for extended periods | Shorter reaction times, higher yields | bohrium.com |
| Cyclocondensation of enaminones and aminopyrazoles | Refluxing in solvent for hours | 2 minutes, solvent-free, 88-97% yield | researchgate.net |
Green Chemistry Protocols
In line with the principles of sustainable chemistry, several green protocols for the synthesis of pyrazolo[1,5-a]pyrimidines have been developed. rsc.org These methods focus on using environmentally benign solvents, reducing waste, and improving energy efficiency. ias.ac.inrsc.org
One such approach involves the use of deep eutectic solvents (DES), which are biodegradable and low-cost, as an alternative to volatile organic solvents. ias.ac.in The synthesis of dioxoisoindolin-pyrazolo-pyrimidines has been successfully carried out in DES, offering advantages like a benign reaction environment, high yields, and a simple work-up procedure. ias.ac.in
Ultrasonic irradiation is another green technique that has been applied to this synthesis. bme.hu A library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was prepared by reacting aminopyrazoles with acetylenic esters in aqueous ethanol (B145695) under ultrasound, facilitated by KHSO4. bme.hu This method proved effective for various substrates, yielding the desired products in good yields. bme.hu
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a highly efficient strategy for generating molecular diversity. nih.govresearchgate.net This approach is atom-economical and streamlines the synthesis process by eliminating the need to isolate intermediates. nih.govresearchgate.net
Several MCRs have been designed for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org A common example is a three-component reaction involving 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, which can be effectively accelerated by microwave irradiation. nih.gov Another strategy involves the rhodium-catalyzed MCR of aldehydes, aminopyrazoles, and sulfoxonium ylides, which produces variously substituted pyrazolo[1,5-a]pyrimidines in good to excellent yields. nih.gov This method is suitable for a range of aldehydes, including those with electron-donating groups and haloaryl substituents. nih.gov Similarly, a palladium-catalyzed reaction has been used to form the fused pyrimidine ring, demonstrating the power of transition-metal catalysis in these complex transformations. nih.gov
Table 2: Examples of Multicomponent Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehydes, 5-Aminopyrazoles, Sulfoxonium ylides | Rhodium complexes | Variously substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| 3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compounds | Microwave irradiation | Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
Mechanistic Investigations of Pyrazolo 1,5 a Pyrimidine Synthesis and Transformations
Reaction Pathway Elucidation for Core Formation
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core is the cyclocondensation reaction between an NH-3-aminopyrazole (a 1,3-bisnucleophilic system) and a 1,3-biselectrophilic compound. nih.govrsc.org This strategy is highly effective for creating the fused bicyclic system and allows for the introduction of various substituents at positions 2, 3, 5, 6, and 7. nih.gov
The reaction pathway typically begins with the nucleophilic attack of the 5-aminopyrazole on one of the electrophilic centers of the reaction partner. nih.gov Common 1,3-biselectrophilic partners include β-dicarbonyl compounds (like β-ketoesters and β-diketones), β-enaminones, α,β-unsaturated systems, and β-ketonitriles. rsc.org For the synthesis of a 7-substituted pyrazolo[1,5-a]pyrimidine, such as 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, a key precursor would be a β-enaminone or a related 1,3-biselectrophile bearing the 4-bromophenyl group. rsc.org
The initial nucleophilic addition is followed by a cyclization step and subsequent dehydration (or elimination of another small molecule) to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. nih.gov The reaction can be promoted under acidic or basic conditions and may be enhanced by catalysts. nih.gov Microwave-assisted synthesis has also been shown to be an effective method for achieving high yields and purity in shorter reaction times. nih.gov
Role of Intermediates in Cyclocondensation Processes
The cyclocondensation process proceeds through several key intermediates whose stability and reactivity dictate the course of the reaction. When a 5-aminopyrazole reacts with a β-dicarbonyl compound, the mechanism involves the initial formation of an enaminone intermediate. organic-chemistry.org This intermediate is formed by the condensation of the amino group of the pyrazole (B372694) with one of the carbonyl groups of the 1,3-dicarbonyl compound.
Under milder reaction conditions, these enaminone intermediates can sometimes be isolated and characterized. organic-chemistry.org The subsequent step involves an intramolecular cyclization where the pyrazole ring nitrogen (N1) attacks the remaining carbonyl or an equivalent electrophilic center, leading to the formation of the six-membered pyrimidine (B1678525) ring. nih.gov The final step is a dehydration reaction that results in the stable, aromatic fused-ring system.
In reactions involving α,β-unsaturated carbonyl compounds, the pathway often starts with a Michael-type conjugate addition of the pyrazole nitrogen to the β-carbon of the unsaturated system. nih.gov This is followed by an intramolecular cyclization and elimination to form the final product. The specific nature of the reactants and reaction conditions determines which mechanistic pathway is favored and which intermediates are formed.
Understanding Regioselectivity and Stereochemical Control
Regioselectivity is a critical aspect of pyrazolo[1,5-a]pyrimidine synthesis, as the unsymmetrical nature of both the 5-aminopyrazole and the 1,3-biselectrophile can lead to the formation of different isomers. For example, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds has been shown to result in the regioselective formation of specific isomers. nih.gov
The regiochemical outcome is largely governed by the relative reactivity of the electrophilic centers in the 1,3-biselectrophile and the nucleophilic centers in the aminopyrazole. The reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles, for instance, proceeds with high regioselectivity to yield pyrazolo[1,5-a]pyrimidines with an ester function specifically at the 7-position. organic-chemistry.org This selectivity is attributed to the formation of an intermediate enaminone, which directs the subsequent cyclization. organic-chemistry.org
Furthermore, reaction conditions can significantly influence regioselectivity. Studies have shown that microwave irradiation can alter the reaction pathway to favor the formation of 7-amino isomers over 5-amino isomers, which might be preferred under different conditions. nih.gov Stereochemical control is primarily relevant when chiral centers are present in the starting materials or are formed during the reaction, such as in the synthesis of certain complex derivatives via olefin metathesis. nih.gov
Catalytic Mechanisms in Transition Metal-Mediated Transformations
Transition metals, particularly palladium, play a crucial role in the post-functionalization of the pre-formed pyrazolo[1,5-a]pyrimidine core. rsc.org These catalytic transformations enable the introduction of a wide array of functional groups, which is essential for developing derivatives with specific biological activities or material properties. nih.govrsc.org
Common transition metal-catalyzed reactions include Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation/arylation reactions. nih.govnih.gov In a typical Suzuki-Miyaura coupling, a halogenated pyrazolo[1,5-a]pyrimidine (such as a bromo- or chloro-derivative) reacts with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govnih.gov The catalytic cycle involves oxidative addition of the palladium(0) complex to the carbon-halogen bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the C-C coupled product and regenerate the catalyst. nih.gov
For instance, the synthesis of this compound can be envisioned via two main routes:
Core Formation: Reacting a suitable aminopyrazole with a 1,3-biselectrophile already containing the 4-bromophenyl moiety. rsc.org
Post-functionalization: A Suzuki-Miyaura coupling reaction between a 7-halopyrazolo[1,5-a]pyrimidine and 4-bromophenylboronic acid.
Similarly, palladium catalysts are used for C-H activation, allowing for the direct arylation of the pyrazolo[1,5-a]pyrimidine ring at specific positions, such as C3 or C6, avoiding the need for pre-halogenation. nih.gov The mechanism of these reactions is complex and depends on the specific position being functionalized, the solvent, and the ligand used. nih.govresearchgate.net Furthermore, other transition metals like rhenium have been used to form organometallic complexes with pyrazolo[1,5-a]pyrimidine ligands, such as [ReCl(CO)3L] where L is 7-(4-bromophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine, for various applications. scite.ai
Interactive Data Table: Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazoles + β-Dicarbonyl Compounds | Fundamental, versatile route to the core structure. Often requires acidic or basic catalysis. | rsc.orgnih.gov |
| Cyclocondensation | 5-Aminopyrazoles + β,γ-Unsaturated γ-Alkoxy-α-keto Esters | Highly regioselective, yielding 7-substituted products. Proceeds via an enaminone intermediate. | organic-chemistry.org |
| Microwave-Assisted Cyclization | 5-Amino-1H-pyrazoles + 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles | Solvent-free conditions, high yields, short reaction times, and can influence regioselectivity. | nih.gov |
| Suzuki-Miyaura Coupling | Halogenated Pyrazolo[1,5-a]pyrimidine + Boronic Acid | Palladium-catalyzed C-C bond formation for post-functionalization of the core. | nih.govnih.govnih.gov |
| C-H Activation | Pyrazolo[1,5-a]pyrimidine + Aryl Halide | Direct functionalization of C-H bonds, avoiding pre-activation steps. Palladium is a common catalyst. | nih.gov |
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives
Impact of Substituent Patterns on Molecular Recognition and Biological Activity
Systematic investigations have revealed that the electronic properties, lipophilicity, and steric bulk of substituents are critical determinants of efficacy and selectivity. nih.gov For instance, the introduction of specific functional groups can enhance binding affinity through various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The strategic placement of different chemical moieties allows for the fine-tuning of a compound's pharmacological properties, leading to the development of potent and selective inhibitors for diverse therapeutic targets. rsc.orgrsc.org The pyrazolo[1,5-a]pyrimidine (B1248293) core itself is often considered an adenine (B156593) bioisostere, which allows it to effectively compete with ATP at the kinase domain. researchgate.net
Positional Effects of Functional Groups on the Pyrazolo[1,5-a]pyrimidine Scaffold
The specific placement of functional groups on the pyrazolo[1,5-a]pyrimidine core is a key factor in defining the biological activity of its derivatives. The main points of diversification are positions 2, 3, 5, 6, and 7, which can be modified through various synthetic strategies, primarily the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. nih.gov
Influence of 7-Substituents (e.g., 4-bromophenyl group) on Activity Profile
The C-7 position of the pyrazolo[1,5-a]pyrimidine ring is a critical site for modification, and the introduction of aryl groups at this position has been a common strategy in drug design. researchgate.netrsc.org The 7-aryl substituent often occupies a significant portion of the target's binding pocket, and its properties can dramatically alter the compound's activity. For example, in the context of MAPKAP-K2 inhibitors, para-substitution on a 7-phenyl group was found to improve binding. nih.gov
The 7-(4-bromophenyl) group, in particular, confers several key features. The phenyl ring itself provides a bulky, hydrophobic moiety capable of engaging in van der Waals and π-stacking interactions. The bromine atom at the para-position introduces specific electronic and steric effects. As a halogen, it is an electron-withdrawing group, which can modulate the electronic character of the entire molecule. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's active site, potentially enhancing binding affinity and selectivity. Studies on related N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivatives have shown that the presence of a halogenated phenyl ring can lead to higher biological activity compared to unsubstituted phenyl analogues. nih.gov The substitution of a chlorine atom at the C-7 position is known to be highly reactive, facilitating further derivatization with amines and other nucleophiles. nih.gov
Contributions of Substitutions at C-2, C-3, C-5, and C-6
While the 7-position is crucial, substituents at other positions on the pyrazolo[1,5-a]pyrimidine scaffold also play vital roles in determining the activity profile.
C-2 and C-6 Positions: Modifications at the C-2 and C-6 positions have been explored to modulate activity and selectivity. In some kinase inhibitors, the C-2 position is a key site for introducing groups that can interact with the solvent-exposed region of the binding site. mdpi.com The synthesis of 2,5-disubstituted and 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines has been a focus for developing kinase inhibitors. nih.gov Similarly, the C-6 position can be functionalized, for instance, with aryldiazenyl groups, which can influence the compound's electronic and photophysical properties. nih.gov
C-3 and C-5 Positions: The C-3 and C-5 positions are particularly significant for tuning the potency and selectivity of kinase inhibitors. In a study on Pim-1 kinase inhibitors, it was demonstrated that the substituent at the C-5 position was critical for potency, with its contribution being about 10-fold more significant than the substituent at the C-3 position. nih.gov Installation of a trans-4-aminocyclohexanol (B47343) group at the C-5 position increased potency by 100-fold, primarily by forming key hydrogen bonding interactions with aspartate residues in the kinase hinge region. nih.gov In contrast, adding an aryl group at the C-3 position only increased potency by about 10-fold. nih.gov For Trk inhibitors, an amide bond at the C-3 position and a substituted pyrrolidine (B122466) at the C-5 position were shown to significantly enhance inhibitory activity. mdpi.com
| Position | Substituent Type | Impact on Activity | Example Target/Finding | Reference |
|---|---|---|---|---|
| C-7 | Aryl (e.g., 4-bromophenyl) | Provides hydrophobic interactions; halogen can form halogen bonds, influencing binding and electronics. | General kinase inhibitors; para-substitution on 7-phenyl improved MAPKAP-K2 binding. | nih.gov |
| C-5 | Groups capable of H-bonding (e.g., aminocyclohexanol) | Crucial for potency; can increase potency up to 100-fold. | Pim-1 kinase inhibitors; H-bonds with Asp-128/Asp-131. | nih.gov |
| C-3 | Aryl or Amide groups | Contributes to potency, but often less than C-5. Can enhance activity. | Pim-1 kinase inhibitors (10-fold increase); TrkA inhibitors (amide enhances activity). | nih.govmdpi.com |
| C-2 | Methyl, Benzyloxymethyl | Modulates selectivity and physical properties. | PI3Kδ inhibitors. | mdpi.com |
Analysis of Pharmacophoric Features and Key Structural Motifs
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For pyrazolo[1,5-a]pyrimidine derivatives, several key pharmacophoric features have been identified. acs.orgnih.gov
The pyrazolo[1,5-a]pyrimidine nucleus itself is a core structural motif, often acting as a hinge-binder in kinase inhibitors. nih.gov For example, in Trk inhibitors, this moiety is essential for forming a hydrogen bond with the backbone Met592 residue in the kinase hinge region, which is a critical anchor point for many ATP-competitive inhibitors. nih.gov
In antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the key pharmacophoric elements include:
A hydrogen bond donor at the N-4 position.
A hydrogen bond acceptor at the C-7 carbonyl group.
A hydrophobic substituent at the C-5 position.
An aryl group at the C-3 position that fits into a hydrophobic pocket. acs.orgnih.gov
Tautomeric Forms and their Relevance to SAR
For certain classes of pyrazolo[1,5-a]pyrimidines, particularly the pyrazolo[1,5-a]pyrimidin-7(4H)-ones, tautomerism plays a crucial role in biological activity. Three plausible tautomeric forms can exist for this scaffold. acs.orgnih.gov Different tautomers can interact with biological targets in unique ways, so establishing the dominant and biologically relevant form is essential for SAR studies. acs.org
X-ray crystallography studies have confirmed that the 4a tautomer (where the proton is on the N-4 nitrogen) is the predominant form in the solid state for active antitubercular compounds. acs.orgnih.gov The importance of this tautomer was further investigated through chemical modification. When the scaffold was methylated at the N-4 position (locking it into the 4a form but removing the H-bond donor), a complete loss of activity was observed. acs.orgnih.gov Similarly, O-methylation at the C-7 position, which forces the molecule into a different tautomeric form (4b), also resulted in inactive compounds. acs.orgnih.gov These findings strongly indicate that the N-4 proton, acting as a hydrogen bond donor, is an indispensable feature for the biological activity of this specific subclass of pyrazolo[1,5-a]pyrimidines. acs.orgnih.gov
Ligand Efficiency and Lipophilicity Considerations in SAR Optimization
In modern drug discovery, optimizing potency alone is insufficient. Key metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are used to assess the quality of a lead compound.
Ligand Efficiency (LE) measures the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target. It helps in identifying compounds that are not excessively large for their achieved potency.
Lipophilic Efficiency (LipE) , calculated as pIC50 minus cLogP, relates the potency of a compound to its lipophilicity. High LipE values are desirable, as they indicate that a compound achieves high potency without being overly greasy, which can lead to problems with solubility, metabolism, and off-target toxicity.
For pyrazolo[1,5-a]pyrimidine derivatives, these metrics are vital during the optimization process. Improving cellular lipophilic ligand efficiency was a key goal in the development of certain 2-anilino-pyrimidine IGF-1R kinase inhibitors, where replacing a different heterocyclic core with a pyrazolo[1,5-a]pyridine (B1195680) led to improved properties. evitachem.com By carefully controlling the growth of molecular weight and lipophilicity while increasing potency, researchers can develop derivatives with more "drug-like" characteristics, enhancing their potential for clinical success. evitachem.com The addition of the 4-bromophenyl group to the pyrazolo[1,5-a]pyrimidine core, for instance, significantly increases lipophilicity, which would need to be balanced by other modifications to maintain a favorable LipE.
Molecular Interactions and Biological Target Engagement of Pyrazolo 1,5 a Pyrimidine Compounds
Identification and Characterization of Protein Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has led to the development of inhibitors targeting a wide array of protein kinases implicated in cancer and other diseases. rsc.orgresearchgate.net
Cyclin-Dependent Kinases (CDKs) as Targets (e.g., CDK1, CDK2, CDK5, CDK9)
The pyrazolo[1,5-a]pyrimidine core is a well-established framework for the design of potent CDK inhibitors. nih.gov For instance, the compound dinaciclib, which features a pyrazolo[1,5-a]pyrimidine core, is known to inhibit multiple CDKs by occupying the ATP-binding site. nih.gov Derivatives of this scaffold have shown inhibitory activity against several key cell cycle regulators, including CDK1, CDK2, CDK5, and CDK9, which are crucial for cell cycle progression and transcription. scispace.com The development of second-generation CDK inhibitors often involves modifications of scaffolds like pyrazolo[1,5-a]pyrimidine to improve selectivity and efficacy. scispace.com
Tropomyosin Receptor Kinases (Trk) Inhibition (TrkA, TrkB, TrkC)
The pyrazolo[1,5-a]pyrimidine nucleus is a prominent feature in several potent Trk inhibitors, including two marketed drugs, Larotrectinib and Repotrectinib. mdpi.comnih.gov These kinases are critical targets in cancers harboring NTRK gene fusions. mdpi.com The pyrazolo[1,5-a]pyrimidine moiety is crucial for establishing a key hinge interaction with the Met592 residue within the kinase domain, which is a determining factor for binding affinity. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that various substitutions on the core scaffold can fine-tune their potency and selectivity for TrkA, TrkB, and TrkC. mdpi.comnih.gov Dual inhibitors targeting both CDK2 and TRKA have also been developed from the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
Other Kinase Families (e.g., EGFR, B-Raf, MEK, PI3K-γ, FLT-3, C-Met, SRC family kinases)
The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives extends to a diverse range of other kinase families.
EGFR: While a study on a related but different scaffold, pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine, bearing a 7-(4-bromophenyl) group showed potential for EGFR inhibition, specific data for the requested compound is lacking. nih.gov Generally, pyrazolo[1,5-a]pyrimidine derivatives targeting EGFR have shown promise in non-small cell lung cancer (NSCLC). nih.gov
B-Raf and MEK: The inhibitory effects of pyrazolo[1,5-a]pyrimidines on B-Raf and MEK kinases are particularly relevant for melanoma treatment. nih.gov
Pim-1: The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a highly selective core for Pim-1 kinase inhibitors. nih.gov
FLT-3: Novel pyrazolo[3,4-d]pyrimidine derivatives, a related isomer, have been designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors. rsc.org
SRC Family Kinases: The related pyrazolo[3,4-d]pyrimidine scaffold has been explored for the development of Src kinase inhibitors. rsc.org
Mechanistic Studies of Enzyme Inhibition
ATP-Competitive and Allosteric Binding Mechanisms
The primary mechanism of action for most pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is ATP-competitive inhibition. nih.gov Due to their structural similarity to adenine (B156593), these compounds bind to the ATP-binding cleft of kinases, directly competing with the endogenous ATP molecule. rsc.org This mode of inhibition is common for inhibitors targeting CDKs, Trks, and EGFR. nih.govnih.gov While the majority are ATP-competitive, some pyrazolo[1,5-a]pyrimidines have been explored as allosteric inhibitors as well. nih.gov
Interactions with Specific Amino Acid Residues in Binding Pockets
The binding affinity and selectivity of pyrazolo[1,5-a]pyrimidine inhibitors are determined by their specific interactions with amino acid residues within the kinase's ATP-binding pocket. These interactions typically include:
Hydrogen Bonding: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core are crucial for forming hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. For example, in Trk inhibitors, this scaffold is essential for interacting with the hinge residue Met592. nih.gov
Hydrophobic Interactions: Aryl groups, such as the phenyl group in many derivatives, often occupy hydrophobic pockets within the binding site, enhancing potency. nih.govnih.gov
Halogen Bonding: Halogen substituents, like the bromo- group in the specified compound, can form halogen bonds or other favorable interactions, which can augment binding affinity and lipophilicity. nih.gov
The table below summarizes the kinase targets for the general class of pyrazolo[1,5-a]pyrimidine compounds.
| Kinase Family | Specific Targets | Role of Pyrazolo[1,5-a]pyrimidine Core |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK5, CDK9 | ATP-competitive inhibition; core scaffold for potent inhibitors like dinaciclib. nih.govscispace.com |
| Tropomyosin Receptor Kinases (Trks) | TrkA, TrkB, TrkC | Hinge binding (Met592); core of marketed drugs Larotrectinib and Repotrectinib. mdpi.comnih.gov |
| Other Kinases | EGFR, B-Raf, MEK, Pim-1 | ATP-competitive inhibition; versatile scaffold for developing selective inhibitors. nih.govnih.gov |
Modulation of Cellular Pathways (In Vitro Models)
The pyrazolo[1,5-a]pyrimidine scaffold is a core structure in numerous compounds designed to interact with key cellular pathways, particularly those involved in cell proliferation and signaling. While direct studies on 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine are not extensively documented in the reviewed literature, the broader family of pyrazolo[1,5-a]pyrimidine derivatives has been the subject of significant investigation, revealing their potential as modulators of various cellular processes. These compounds are recognized for their ability to mimic ATP and interact with the ATP-binding pocket of kinases, positioning them as attractive candidates for kinase inhibitors. nih.gov
Antiproliferative Effects in Cell Lines
Derivatives of the pyrazolo[1,5-a]pyrimidine class have demonstrated significant antiproliferative activity across a range of cancer cell lines. This activity is often linked to the inhibition of protein kinases that are crucial for cell cycle progression and survival. nih.govrsc.org
A novel series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides were identified as chemoselective agents. nih.gov Through optimization, an isopropyl carbamate (B1207046) derivative was identified as a highly potent agent, particularly in a p21 deficient cell line, with an IC₅₀ value of 51 nM. nih.gov Another study identified a pyrazolo[1,5-a]pyrimidine derivative, designated as 4k, which exhibited potent antiproliferative activity against a panel of 60 cancer cell lines with a mean GI₅₀ of 280 nmol/L. nih.gov This compound was shown to induce cell cycle arrest in the S and G₂/M phases. nih.gov
Furthermore, certain pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2). nih.gov For instance, a series of newly synthesized pyrazolo[1,5-a]pyrimidines showed that compound 3f had the most cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ of 223.9 μM, compared to the standard drug Lapatinib (IC₅₀= 136.6 μM). researchgate.net
Interactive Table: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Derivative | Cell Line | Activity Metric | Value |
| Isopropyl carbamate derivative | p21 deficient cell line | IC₅₀ | 51 nM nih.gov |
| Compound 4k | 60 cancer cell lines | Mean GI₅₀ | 280 nM nih.gov |
| Compound 3f | MCF-7 | IC₅₀ | 223.9 µM researchgate.net |
Selectivity Profiles Across Various Targets
The selectivity of pyrazolo[1,5-a]pyrimidine compounds is a critical aspect of their development as therapeutic agents. Their structural framework allows for modifications that can tune their affinity for different biological targets, primarily protein kinases. nih.gov High-throughput screening and kinase assays are commonly employed to determine the selectivity profiles of these compounds. nih.govrsc.org
For example, a pyrazolo[1,5-a]pyrimidine derivative, compound 4k, was identified as a selective and potent inhibitor of cyclin-dependent kinases (CDKs), with IC₅₀ values of 3 nM for CDK2 and 90 nM for CDK9. nih.gov This selectivity for CDKs is consistent with its observed effects on the cell cycle. nih.gov In another instance, structure-based drug design led to the development of compound 17 , a pyrazolo[1,5-a]pyrimidine derivative with low picomolar potency against all three isoforms of Pim kinase, a promising target in cancer therapy. nih.gov
Efforts to optimize this scaffold have also yielded highly selective inhibitors for other kinases. For instance, a study focused on developing selective Casein Kinase 2 (CK2) inhibitors from the pyrazolo[1,5-a]pyrimidine class. biorxiv.org Through optimization, including macrocyclization, they developed compound IC20 , which demonstrated high in vitro potency for CK2 (K(D) = 12 nM) and exceptional selectivity for this target. biorxiv.org The pyrazolo[1,5-a]pyrimidine moiety is crucial for the interaction with the hinge region of the kinase, influencing binding affinity. nih.gov
Interactive Table: Kinase Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Derivative | Target Kinase | IC₅₀ / K(D) |
| Compound 4k | CDK2 | 3 nM nih.gov |
| Compound 4k | CDK9 | 90 nM nih.gov |
| Compound 17 | Pim-1, Pim-2, Pim-3 | Low pM nih.gov |
| Compound IC20 | CK2 | 12 nM (K(D)) biorxiv.org |
Diverse Biological Activities Beyond Kinase Inhibition (Pre-clinical)
The biological potential of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond its well-documented role in kinase inhibition and cancer therapy. Pre-clinical studies have uncovered a range of other activities, including anti-infective, anti-inflammatory, and central nervous system effects. nih.govnih.gov
Anti-infective Modalities (e.g., Antimicrobial, Antiviral, Antitubercular)
Antimicrobial Activity: Several novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov In one study, newly synthesized compounds were tested against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netchiet.edu.eg One derivative, compound 3i , showed the best antibacterial activity against B. subtilis with a zone of inhibition of 23.0±1.4 mm and a minimum inhibitory concentration (MIC) of 312 μM. researchgate.net Another study reported that certain pyrazolopyrimidine derivatives demonstrated superior antibacterial properties compared to their thiazolo and aminopyrazolo precursors, particularly against Gram-positive bacteria. chiet.edu.eg
Antiviral Activity: The pyrazolo[1,5-a]pyrimidine framework has also been explored for its antiviral potential. A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and showed potent inhibitory activity against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase in enzymatic assays. nih.gov More recently, macrocyclic pyrazolo[1,5-a]pyrimidines were developed as inhibitors of Numb-associated kinase (NAK) family members, which are host proteins hijacked by viruses. biorxiv.org Compounds 16 and 27 from this series showed potent inhibition of the AP-2 complex, which is crucial for viral entry, and demonstrated antiviral activity against RNA viruses like SARS-CoV-2. biorxiv.org
Antitubercular Activity: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for antitubercular agents through high-throughput screening against Mycobacterium tuberculosis (Mtb). nih.govacs.orgnih.gov Structure-activity relationship studies have led to the synthesis of analogues with substantially improved antitubercular activity and low cytotoxicity. nih.govnih.gov These compounds have shown promising activity against Mtb within macrophages. nih.govacs.orgnih.gov Interestingly, the mechanism of action for some of these derivatives was found not to be related to cell-wall biosynthesis or iron uptake, which are targets for other compounds with a similar core structure. nih.gov Another class, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides, has been identified with bactericidal efficacy against Mycobacterium tuberculosis, targeting the essential MmpL3 transporter. plos.org
Interactive Table: Anti-infective Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class/Derivative | Target Organism/Virus | Activity/Target |
| Compound 3i | Bacillus subtilis | MIC: 312 µM researchgate.net |
| 4H-Pyrazolo[1,5-a]pyrimidin-7-ones | Hepatitis C Virus | Inhibition of NS5B Polymerase nih.gov |
| Compounds 16 & 27 (Macrocyclic) | RNA Viruses (e.g., SARS-CoV-2) | Inhibition of AP-2 complex biorxiv.org |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Mycobacterium tuberculosis | Whole-cell growth inhibition nih.govacs.org |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides | Mycobacterium tuberculosis | MmpL3 Inhibition plos.org |
Anti-inflammatory and Immunomodulatory Potentials
The pyrazolo[1,5-a]pyrimidine core is present in compounds investigated for their anti-inflammatory properties. nih.gov The anti-inflammatory effects of pyrimidine (B1678525) derivatives are often attributed to the inhibition of key inflammatory mediators. nih.gov While direct evidence for This compound is lacking, related structures have shown potential. For instance, a library of pyrazolo[1,5-a]quinazoline compounds, which are structurally related, were screened for their ability to inhibit the NF-κB/AP-1 signaling pathway, a cornerstone of inflammatory processes. mdpi.com This screening identified 13 compounds with anti-inflammatory activity (IC₅₀ < 50 µM) in a human monocytic cell line. mdpi.com Molecular modeling suggested that these compounds could bind to and inhibit mitogen-activated protein kinases (MAPKs) like JNK3, which are involved in the inflammatory response. mdpi.com
Central Nervous System (CNS) Activity (e.g., Anxiolytic, Sedative)
The pyrazolo[1,5-a]pyrimidine scaffold is notably present in several compounds that have been investigated for their effects on the central nervous system, particularly as anxiolytic and sedative agents. nih.gov These compounds often exert their effects by modulating GABA-A receptors. nih.gov
One such agent, DOV 51892, a pyrazolo[1,5-a]pyrimidine derivative, was found to be more efficacious than diazepam at enhancing GABA-gated currents at α1 subunit-containing GABA-A receptors. nih.gov In preclinical models, it increased punished responding in the Vogel conflict test, an effect that was blocked by the benzodiazepine (B76468) antagonist flumazenil, and showed anxiolytic effects in the elevated plus-maze test. nih.gov Despite its high efficacy at α1-containing receptors, which is often associated with sedation, DOV 51892 did not produce significant motor impairment or muscle relaxation at doses well above its anxiolytic-effective range, suggesting an anxioselective profile. nih.gov However, other studies on different pyrazolo[1,5-a]pyrimidine analogs reported conflicting results in various behavioral models of anxiety, indicating that the specific substitutions on the core structure are critical for determining the precise pharmacological profile. nih.gov
Pre Clinical Pharmacological Evaluation and Mechanistic Applications of Pyrazolo 1,5 a Pyrimidine Compounds
In Vitro Biological Screening Platforms
No specific data is available for 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine.
Cell-Based Assays for Target Validation and Functional Response
No specific data is available for this compound.
Enzymatic Assays for Specific Target Inhibition
No specific data is available for this compound.
In Vivo Proof-of-Concept Studies (Non-human Models)
No specific data is available for this compound.
Evaluation in Disease Models
No specific data is available for this compound.
Assessment of Efficacy and Pharmacodynamic Endpoints
No specific data is available for this compound.
Mechanistic Studies of Biological Processes
No specific data is available for this compound.
Investigation of Cellular Pathways Affected by Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
Research into the specific cellular pathways affected by this compound is still in the preliminary stages. However, studies on the broader class of pyrazolo[1,5-a]pyrimidines suggest that their mechanism of action is linked to their structural similarity to purines, which are fundamental components of cellular signaling and metabolic pathways. This analogy allows them to potentially interact with a variety of biological targets and modulate cellular functions.
A study focused on the synthesis and antibacterial properties of a series of pyrazolo[1,5-a]pyrimidine derivatives, including those with a 7-aryl substitution, provides some of the only available biological data for compounds of this type. In this research, various derivatives were synthesized and screened for their antibacterial activity.
While this study did not delve into the specific cellular pathways within mammalian systems, the antibacterial screening itself suggests that these compounds interfere with essential pathways in bacteria. The antibacterial activity of the synthesized compounds was evaluated, and some derivatives exhibited notable effects against certain bacterial strains. This indicates a potential interaction with bacterial-specific pathways, such as cell wall synthesis, protein synthesis, or metabolic processes. However, the precise mechanisms and the affected pathways were not elucidated in this study.
Further research is necessary to determine the specific cellular pathways in mammalian cells that are modulated by this compound and to understand its potential therapeutic applications beyond antibacterial activity.
Elucidation of Specific Target Interactions within Biological Systems
The specific molecular targets of this compound within biological systems have not yet been extensively characterized. The pyrazolo[1,5-a]pyrimidine scaffold itself is known to be a versatile core for developing inhibitors of various enzymes, particularly protein kinases, due to its ability to mimic the purine (B94841) structure of ATP.
In a broad screening of diversely substituted pyrazolo[1,5-a]pyrimidines, compounds were evaluated for their antibacterial potential. The results from a p-INT dye assay indicated that certain derivatives possess antibacterial properties, suggesting an interaction with molecular targets essential for bacterial survival. The study highlighted that the antibacterial efficacy varied with the specific substitutions on the pyrazolo[1,5-a]pyrimidine core, but it did not identify the precise molecular targets of these interactions.
The following table summarizes the key details from the synthesis and antibacterial screening of a relevant pyrazolo[1,5-a]pyrimidine derivative.
| Compound ID | Substitution at Position 7 | Biological Activity Investigated | Key Finding |
| Not specified | 4-bromophenyl | Antibacterial | Exhibited some level of antibacterial activity in a screening assay. |
This preliminary screening data underscores the biological potential of the this compound scaffold. However, comprehensive studies to identify and validate its specific molecular targets in both bacterial and mammalian systems are required to fully understand its pharmacological profile and potential therapeutic uses.
Advanced Research Methodologies and Future Perspectives for Pyrazolo 1,5 a Pyrimidine Chemistry
Design of Novel Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives with Enhanced Selectivity and Efficacy
The development of novel pyrazolo[1,5-a]pyrimidine derivatives is driven by the need to enhance biological potency and selectivity for specific molecular targets. nih.gov The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for systematic structural modifications and the establishment of detailed structure-activity relationships (SAR). nih.govrsc.org
A modular, two-pot synthetic approach has been developed for the parallel synthesis of 7-arylpyrazolo[1,5-a]pyrimidin-5-ones. nih.gov This method involves the Sonogashira coupling of (hetero)aryl halides, such as 1-bromo-4-halobenzene, with triethyl orthopropiolate, followed by in-situ hydrolysis and a regioselective cyclocondensation with an aminopyrazole. nih.gov This strategy significantly improves access to derivatives with diverse C7 substituents, which is a challenging vector to modify using traditional methods. nih.gov The 4-bromophenyl group, in particular, provides a reactive site for further chemical elaboration via palladium-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups to optimize target engagement and pharmacokinetic properties. nih.govnih.gov
Lead optimization efforts on various pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated that modifications at different positions on the scaffold can dramatically impact selectivity and efficacy. For instance, in the development of B-Raf kinase inhibitors, introducing hinge-region-interacting groups at the 2-position of the scaffold led to a significant enhancement in both enzyme and cellular potency. lookchem.com Similarly, for Pim-1 kinase inhibitors, SAR studies revealed that the substituent at the 5-position was critical for potency, particularly for forming key hydrogen bond interactions within the kinase's active site. nih.gov
Table 1: Impact of Substituents on Pyrazolo[1,5-a]pyrimidine Activity This table is interactive. You can sort and filter the data.
| Scaffold Position | Target Kinase | Key Modification | Observed Effect | Reference |
|---|---|---|---|---|
| C2-Position | B-Raf | Introduction of kinase hinge interacting groups | Enhanced enzyme and cellular potency. | lookchem.com |
| C3 & C5-Positions | Pim-1 | 3-aryl group and 5-amino group with active proton | Nanomolar inhibitory activity; 5-position substituent is critical for potency. | nih.gov |
| C3 & C5-Positions | CK2 | Macrocyclization and introduction of decorated phenyl moieties | High in vitro potency (KD = 12 nM) and exclusive selectivity for CK2. | biorxiv.org |
| C5-Position | PI3Kδ | Indole derivatives | Low nanomolar IC50 values and high selectivity against the PI3Kδ isoform. | mdpi.com |
| C7-Position | General | (Hetero)aryl groups via Sonogashira coupling | Provides a modular approach to vary a challenging vector for SAR studies. | nih.gov |
These studies underscore a common theme: rational, structure-guided design is essential for developing next-generation pyrazolo[1,5-a]pyrimidine derivatives with improved therapeutic profiles. nih.govlookchem.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. nih.gov These computational approaches are particularly well-suited for the pyrazolo[1,5-a]pyrimidine scaffold, where vast libraries of potential derivatives can be screened virtually to prioritize candidates for synthesis and biological testing. nih.gov
Table 2: Application of AI/ML in Pyrazolo[1,5-a]pyrimidine Research This table is interactive. You can sort and filter the data.
| AI/ML Tool/Technique | Application | Purpose | Outcome | Reference |
|---|---|---|---|---|
| HelixVS & HelixDock | Virtual Screening | To identify inhibitors of TLR4-TLR4* homodimerization from a large compound library. | Identification of a potent pyrazolo[1,5-a]pyrimidine lead compound. | nih.gov |
| Molecular Dynamics (MD) | Binding Mode Analysis | To simulate the interaction of the lead compound with the TLR4-MD-2 complex. | Confirmed that the compound stabilizes the complex and disrupts protein-protein interaction. | nih.gov |
| Machine Learning Models | Kinase Inhibitor Prediction | To predict kinase inhibitors with different binding modes. | Informs broader design of pyrazolo[1,5-a]pyrimidine-based therapeutics. | nih.gov |
Exploration of Pyrazolo[1,5-a]pyrimidine in Material Science
Beyond their well-established role in medicinal chemistry, pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention in the field of material science. mdpi.comnih.gov This interest stems from their unique photophysical properties, which make them suitable for a range of applications, including as functional dyes. mdpi.comnih.gov The rigid, planar, and electron-rich nature of the fused N-heterocyclic system is conducive to strong luminescence and other desirable optical characteristics. nih.gov
Researchers have synthesized novel monoazo-disperse dyes based on the pyrazolo[1,5-a]pyrimidine structure. nih.govresearchgate.net These compounds are created by reacting a pyrazolohydrazone intermediate with various enaminoketones to yield the target dyes. nih.gov For example, 7-(4-Chlorophenyl)-3-(4-hydroxyphenylazo)pyrazolo[1,5-a]pyrimidin-2-one is one such derivative synthesized for this purpose. researchgate.net These dyes have been successfully applied to polyester (B1180765) fibers, demonstrating moderate to excellent fastness properties. nih.gov
The functional characteristics of these materials can be finely tuned by altering the substituents on the pyrazolo[1,5-a]pyrimidine core. nih.gov The introduction of groups like the 4-bromophenyl moiety at the C7 position can modulate the electronic properties of the molecule, thereby influencing its absorption and emission spectra. This tunability opens up possibilities for creating bespoke materials for applications in electronics, photonics, and sensor technology. mdpi.comnih.gov
Table 3: Applications of Pyrazolo[1,5-a]pyrimidines in Material Science This table is interactive. You can sort and filter the data.
| Application Area | Relevant Property | Example Compound Type | Reference |
|---|---|---|---|
| Disperse Dyes | Color & Fabric Affinity | Azo-substituted pyrazolo[1,5-a]pyrimidines | nih.govresearchgate.net |
| Photophysics | Luminescence | Functionalized pyrazolo[1,5-a]pyrimidines | mdpi.comnih.gov |
| Solid-State Materials | Crystal Formation | Pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
Addressing Challenges in Pre-clinical Development and Optimization
While the pyrazolo[1,5-a]pyrimidine scaffold is a promising starting point for drug discovery, its derivatives often face significant hurdles during pre-clinical development. nih.govrsc.org Key challenges include overcoming drug resistance, minimizing off-target effects, improving metabolic stability, and enhancing cellular activity and bioavailability. nih.govbiorxiv.orgnih.gov
Lead optimization campaigns frequently employ structure- and property-based design approaches to tackle these issues. nih.govresearchgate.net For example, in the development of KDM5 histone demethylase inhibitors, an initial lead molecule was optimized to improve cell potency and pharmacokinetic profiles. This effort led to a compound that, when dosed orally in mice, achieved unbound plasma concentrations significantly exceeding its cellular effective concentration, making it a robust tool for in vivo studies. nih.govresearchgate.net
Another challenge is achieving high selectivity to avoid toxicity. rsc.org The optimization of pyrazolo[1,5-a]pyrimidines as Casein Kinase 2 (CK2) inhibitors revealed that an early lead compound had potent activity against several other kinases. biorxiv.org Through extensive structural modifications, including macrocyclization, researchers developed a new compound, IC20, with high potency and exclusive selectivity for CK2. However, this optimization highlighted another common trade-off: the polar carboxylic acid moiety required for potency somewhat reduced the compound's cellular activity, a hurdle that needs to be addressed for potential in vivo use. biorxiv.org
Table 4: Pre-clinical Challenges and Optimization Strategies This table is interactive. You can sort and filter the data.
| Challenge | Target/Scaffold | Optimization Strategy | Result | Reference |
|---|---|---|---|---|
| Low Cellular Potency & Poor PK | KDM5 Inhibitors | Structure- and property-based design | Improved cell potency and excellent oral PK profile in mice. | nih.govresearchgate.net |
| Off-Target Activity | CK2 Inhibitors | Scaffold optimization, including macrocyclization. | Achieved high potency (KD = 12 nM) and exclusive selectivity for CK2. | biorxiv.org |
| Drug Resistance | General Kinase Inhibitors | Design of next-generation derivatives to target resistance mutations. | A continuing focus of research to maintain long-term efficacy. | nih.govrsc.org |
| Metabolic Instability | B-Raf Inhibitors | Removal of metabolically labile ester group. | Improved microsomal stability. | lookchem.com |
Expanding the Range of Biological Targets for Pyrazolo[1,5-a]pyrimidine Derivatives
The chemical tractability of the pyrazolo[1,5-a]pyrimidine scaffold has enabled its exploration against a wide and expanding range of biological targets, far beyond its initial applications. nih.govresearchgate.netnih.gov Originally recognized for their effects on CNS receptors, these compounds are now established as potent modulators of numerous protein families implicated in cancer, inflammation, and infectious diseases. nih.gov
A primary area of focus has been protein kinases, with pyrazolo[1,5-a]pyrimidine derivatives being developed as inhibitors of CK2, EGFR, B-Raf, MEK, various CDKs, Pim-1, and Tropomyosin receptor kinases (Trks). nih.govrsc.orgmdpi.com Several Trk inhibitors containing this core structure, such as Larotrectinib and Entrectinib, have reached the market for treating solid tumors. mdpi.comnih.gov The scaffold has also been successfully optimized to target lipid kinases like PI3Kδ, yielding highly selective inhibitors for inflammatory diseases. mdpi.com
Table 5: Diverse Biological Targets of Pyrazolo[1,5-a]pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Target Class | Specific Target | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinase | KDM5 | Cancer (Epigenetics) | nih.govresearchgate.net |
| Protein Kinase | B-Raf, MEK | Cancer (Melanoma) | nih.govlookchem.com |
| Protein Kinase | CK2, Pim-1, CDKs | Cancer | nih.govbiorxiv.orgcapes.gov.br |
| Protein Kinase | Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) | Cancer | mdpi.comnih.govmdpi.com |
| Protein Kinase | AAK1 | Antiviral | biorxiv.org |
| Lipid Kinase | PI3Kδ | Inflammation, Autoimmune Disease | mdpi.com |
| Transcription Factor | Aryl Hydrocarbon Receptor (AHR) | Cancer Immunology | rsc.org |
| Nuclear Receptor | Estrogen Receptor β (ERβ) | Research Tool, Potential Therapeutics | nih.gov |
| Innate Immunity Receptor | Toll-like Receptor 4 (TLR4) | Inflammatory Disease | nih.gov |
| Antitubercular Target | Mtb bc1 complex | Tuberculosis | acs.org |
Q & A
Q. What are the common synthetic routes for preparing 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, and how can regioselectivity be controlled?
The core structure is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated systems under conventional heating or microwave-assisted conditions . Regioselectivity is influenced by substituents on the starting materials and reaction conditions (e.g., solvent, temperature). For example, KOH-mediated tandem reactions with chalcones can favor the formation of 5,7-diaryl derivatives . The 4-bromophenyl group at position 7 is introduced via Suzuki-Miyaura coupling or direct arylation of pre-functionalized intermediates .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm their structural integrity?
Key techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : To resolve regiochemical ambiguities and validate hydrogen-bonding interactions in solid-state structures .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
Q. What preliminary pharmacological screening methods are used for this compound derivatives?
Initial screening often involves:
- Enzyme inhibition assays : Testing against kinases (e.g., Pim-1, CDK9) or receptors (e.g., adenosine, BMP) using fluorescence-based or radiometric assays .
- Cell viability assays : MTT or CellTiter-Glo® to evaluate anti-proliferative effects in cancer cell lines .
- In vivo models : Analgesic or anti-inflammatory activity assessed via carrageenan-induced paw edema or writhing tests, with indomethacin as a reference .
Advanced Research Questions
Q. How can computational methods guide the optimization of pyrazolo[1,5-a]pyrimidine derivatives for selective kinase inhibition?
Molecular docking and density functional theory (DFT) calculations predict binding modes and electronic transitions. For example, substituents at positions 3 and 5 influence interactions with kinase ATP pockets. Derivatives with trifluoromethyl groups show enhanced hydrophobic interactions, while electron-withdrawing groups (e.g., bromo) improve binding affinity . Time-dependent DFT (TD-DFT) can model fluorescence properties for imaging applications .
Q. What strategies address contradictions in SAR data for pyrazolo[1,5-a]pyrimidine-based inhibitors?
Discrepancies between in vitro and in vivo activity often arise from pharmacokinetic factors (e.g., metabolic stability). Solutions include:
- Prodrug design : Masking polar groups (e.g., morpholine) to enhance bioavailability .
- Isosteric replacements : Substituting bromophenyl with chlorophenyl or fluorophenyl to balance lipophilicity and target engagement .
- Metabolic profiling : LC-MS/MS to identify unstable metabolites and refine substituents .
Q. How can flow chemistry improve the scalability of pyrazolo[1,5-a]pyrimidine synthesis?
Telescoped flow reactors enable multi-step processes (e.g., Pd-catalyzed aerobic oxidation followed by reductive amination) with higher yields and reduced waste. For example, continuous flow synthesis of PI3Kδ inhibitors achieves >90% purity by integrating scavenger resins and real-time monitoring .
Q. What role does X-ray crystallography play in resolving isomeric ambiguity in pyrazolo[1,5-a]pyrimidine derivatives?
Crystal structures provide definitive evidence of regiochemistry. For example, 7-(4-bromophenyl) derivatives exhibit distinct π-π stacking and hydrogen-bonding patterns compared to 5-substituted isomers. Monoclinic crystal systems (e.g., space group ) are commonly observed, with lattice parameters aiding in structural validation .
Methodological Considerations
Q. How are multi-component reactions (MCRs) optimized for pyrazolo[1,5-a]pyrimidine diversification?
MCRs (e.g., Groebke-Blackburn-Bienaymé) allow rapid library synthesis. Key parameters include:
Q. What analytical challenges arise in quantifying pyrazolo[1,5-a]pyrimidine metabolites, and how are they mitigated?
Metabolites with similar fragmentation patterns (e.g., dehalogenated products) require UPLC-MS/MS with MRM transitions for specificity. Internal standards (e.g., deuterated analogs) improve quantification accuracy in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
